Diphenyleneiodonium is synthesized from diphenylamine and iodine, resulting in a compound that exhibits unique properties due to its iodonium structure. It falls under the category of organoiodine compounds and is primarily used in biochemical research due to its effects on cellular redox states and signaling pathways.
The synthesis of diphenyleneiodonium typically involves the reaction of diphenylamine with iodine in the presence of an oxidizing agent. This method can be summarized as follows:
This synthesis pathway allows for the efficient production of diphenyleneiodonium suitable for laboratory use.
Diphenyleneiodonium has a complex molecular structure characterized by its iodonium ion. Its chemical formula is CHI, with a molecular weight of approximately 284.11 g/mol. The structure features:
The presence of the iodonium ion makes it a potent electrophile, allowing it to participate in various chemical reactions.
Diphenyleneiodonium primarily acts as an inhibitor of NADPH oxidase, affecting the production of reactive oxygen species. Key reactions include:
These reactions underscore its utility in studying oxidative stress mechanisms.
The mechanism by which diphenyleneiodonium exerts its effects involves several steps:
The compound's ability to modulate these pathways makes it a valuable tool for researchers studying cellular responses to oxidative stress.
Relevant data indicate that diphenyleneiodonium has a melting point range between 170-172 °C .
Diphenyleneiodonium is widely used in scientific research for various applications:
Diphenyleneiodonium (DPI), chemically classified as a polycyclic iodonium salt, features a distinctive structure characterized by an iodine atom bridge between two ortho-fused benzene rings, forming a planar, tricyclic system. This configuration results in a positively charged iodonium ion (I⁺) stabilized by resonance within the conjugated system. The molecular formula is C₁₂H₈I⁺, with the chloride salt (DPI chloride) being the most common form used in research [2]. The SMILES notation is [Cl-].[I+]1c2ccccc2-c3ccccc13
, and its InChI key is FCFZKAVCDNTYID-UHFFFAOYSA-M
, confirming the ionic bonding between the iodonium cation and chloride anion [2].
Synthesis typically proceeds via the oxidation of diphenyliodonium precursors, often employing oxidizing agents like peracids or peroxides under controlled conditions. The reaction exploits the electrophilicity of the iodine center, facilitating cyclization. Alternative routes involve the direct iodination of biphenyl derivatives followed by oxidation to achieve the iodonium state. Structural analyses confirm DPI's planar geometry, which is critical for its biological activity, as this allows intercalation into enzyme active sites and interaction with flavin cofactors [1] [6].
Table 1: Structural Properties of Diphenyleneiodonium Chloride
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₈I·Cl |
Molecular Weight | 330.55 g/mol |
Crystal Form | Solid powder |
Melting Point | 278 °C |
Charge Distribution | Delocalized positive charge on iodine |
Planarity | Fully planar tricyclic system |
DPI chloride presents as a solid powder with a melting point of 278°C. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO; 9.8–10.2 mg/mL), yielding clear, colorless to faintly yellow solutions. Conversely, its aqueous solubility is limited, necessitating DMSO stock solutions for biological studies [2]. The compound is hygroscopic and requires storage under anhydrous conditions at room temperature. Photodegradation is a significant concern; exposure to light accelerates decomposition, necessitating light-protected handling and storage [2].
Reactivity centers on the electrophilic iodonium center, which readily accepts electrons, forming radical intermediates. This redox activity underpins its biological effects. DPI also displays ionophoric properties, selectively transporting anions like iodide (I⁻) across biological membranes. This is evidenced by its activation of radioiodide (¹²⁵I⁻) efflux from thyroid cells without affecting analogs like ⁹⁹ᵐTcO₄⁻ or K⁺ mimic ⁸⁶Rb⁺ [1]. Additionally, DPI catalyzes transmembrane anion exchange, particularly chloride-hydroxide (Cl⁻/OH⁻) antiport in mitochondrial membranes, which disrupts ion gradients and proton motive force [7].
DPI is a broad-spectrum, reversible inhibitor of flavin-dependent enzymes due to its structural mimicry of flavin isoalloxazine rings. It competitively binds to flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) domains, accepting electrons and forming stable radical intermediates that disrupt electron transfer. Key enzymatic targets include:
Beyond inhibition, DPI disrupts cellular redox metabolism. In N11 glial cells, a 3-hour exposure suppresses the pentose phosphate pathway (PPP) and tricarboxylic acid (TCA) cycle by inhibiting NAD(P)⁺-dependent enzymes like glucose-6-phosphate dehydrogenase (G6PD) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This depletes NADPH and glutathione (GSH), elevating reactive oxygen species (ROS) and inducing oxidative stress and cytotoxicity [3] [5]. Paradoxically, at low doses, DPI reduces mitochondrial O₂·⁻ in cardiac myocytes, partly due to metabolic suppression [8] [9].
Table 2: Key Flavoenzyme Targets of Diphenyleneiodonium
Enzyme Class | Specific Targets | Primary Mechanism | Functional Consequence |
---|---|---|---|
NADPH Oxidases | NOX1–5, DUOX1/2 | Electron transfer blockade at FAD site | Reduced ROS production |
Mitochondrial Complex I | NADH dehydrogenase | FMN cofactor binding | Impaired oxidative phosphorylation |
Dehydrogenases | G6PD, GAPDH, Lactate DH | Competitive NAD(P)⁺ inhibition | PPP/TCA cycle suppression; ATP depletion |
Redox Signaling Enzymes | NOS, Xanthine oxidase | Flavin electron shuttling disruption | Altered NO and purine metabolism |
DPI exhibits biphasic binding to cellular components, characterized by distinct high- and low-affinity interactions:
In thyroid cells, DPI demonstrates functional specificity as an ionophore, binding and transporting I⁻ but not structural analogs like ⁹⁹ᵐTcO₄⁻. This suggests a selective affinity for hydrated iodide ions, likely via the iodonium center [1]. Affinity variations occur across cell types: undifferentiated mesenchymal stem cells (reliant on glycolysis) show greater sensitivity to NOX inhibition, while metabolically active cells (e.g., osteoblasts, cardiomyocytes) experience mitochondrial targeting, leading to ROS imbalance and cytotoxicity [4] [8].
Table 3: Binding Affinities and Biological Targets of Diphenyleneiodonium
Target Class | Affinity Constant (Kₐ) | Binding Capacity | Localization | Functional Impact |
---|---|---|---|---|
NADH Dehydrogenase | 3 × 10⁵ M⁻¹ (High) | 1–2 nmol/mg protein | Mitochondrial inner membrane | Complex I inhibition; ↓ RET-driven ROS |
Phospholipid Bilayers | 1.3 × 10³ M⁻¹ (Low) | ~80 nmol/mg protein | Cellular membranes | Cl⁻/OH⁻ exchange; membrane uncoupling |
NADPH Oxidases | ~10⁶ M⁻¹ (High) | Cell-type dependent | Plasma membrane/endomembranes | ↓ Enzymatic ROS production |
Iodide Transporters | Not quantified (Specific) | N/A | Thyroid cells | I⁻ efflux activation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7